![molecular formula C23H26N4O8S B6579683 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-55-5](/img/structure/B6579683.png)
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H26N4O8S and its molecular weight is 518.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 518.14713497 g/mol and the complexity rating of the compound is 847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule notable for its diverse functional groups, which include an oxazolidine moiety, a sulfonyl group, and an oxadiazole group. These structural features suggest potential biological activities that merit comprehensive investigation.
Molecular Formula and Structure
The molecular formula of the compound is C23H26N4O8S. The structural complexity indicates significant potential for varied chemical reactivity and biological activity. Key functional groups include:
- Oxazolidine Ring : Known for its role in antibiotic properties.
- Sulfonyl Group : Often enhances solubility and bioavailability.
- Oxadiazole Group : Associated with diverse pharmacological activities.
Table 1: Structural Features and Potential Activities
Feature | Description | Potential Biological Activity |
---|---|---|
Oxazolidine | Five-membered heterocyclic ring | Antibiotic properties |
Sulfonyl | Sulfur-containing group | Enhances solubility |
Oxadiazole | Heterocyclic compound | Anticancer, antifungal activities |
Anticancer Properties
Preliminary studies suggest that compounds with similar structures often exhibit significant biological activities, including anticancer properties . The oxadiazole moiety is particularly noted for its ability to inhibit various enzymes and exhibit cytotoxicity against cancer cell lines. Research indicates that derivatives of oxadiazoles have shown effectiveness against multiple cancer types.
Case Study: Cytotoxicity
A study evaluating the cytotoxic effects of oxadiazole derivatives reported IC50 values indicating strong activity against various cancer cell lines:
- HT-29 Colon Cancer Cells : IC50 = 9 nM
- MCF-7 Breast Cancer Cells : IC50 = 17 nM
These findings suggest that the compound may possess similar anticancer efficacy due to its structural components.
Antibacterial and Antifungal Activities
Compounds containing oxazolidines are well-documented for their antibacterial properties. For instance, oxazolidinone antibiotics are clinically used to treat infections caused by resistant bacteria. The presence of a sulfonyl group may further enhance antibacterial activity by improving the compound's interaction with bacterial targets.
Mechanistic Insights
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Techniques such as molecular docking studies can be employed to predict binding affinities and interaction modes with target proteins. This approach can elucidate how the compound interacts with biological systems at a molecular level.
Table 2: Comparison of Biological Activities
Compound Type | Structural Features | Notable Activities |
---|---|---|
Benzothiazole Derivatives | Heterocyclic compounds with sulfur | Antibacterial |
Thiadiazole Compounds | Contain thiadiazole rings | Anticancer |
Oxazolidinone Antibiotics | Oxazolidine structure | Antibiotic (clinically used) |
This comparison highlights how the unique combination of functional groups in our compound may confer distinct properties while suggesting avenues for further exploration in drug development.
Properties
IUPAC Name |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O8S/c1-23(2)12-34-13-27(23)36(29,30)16-8-6-14(7-9-16)20(28)24-22-26-25-21(35-22)15-10-17(31-3)19(33-5)18(11-15)32-4/h6-11H,12-13H2,1-5H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJUZPFTSFZRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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